1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Catalog No.
S12537757
CAS No.
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Product Name

1-[4-(5-Methyl-2-furyl)phenyl]ethanone

IUPAC Name

1-[4-(5-methylfuran-2-yl)phenyl]ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9-3-8-13(15-9)12-6-4-11(5-7-12)10(2)14/h3-8H,1-2H3

InChI Key

FXOZOMXGMIKOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)C

1-[4-(5-Methyl-2-furyl)phenyl]ethanone is an organic compound featuring a furan ring substituted with a methyl group and a phenyl group linked to an ethanone moiety. This compound is characterized by its unique structural arrangement, which combines the reactivity of the furan ring with the stability of the phenyl group. The molecular formula of this compound is C14_{14}H12_{12}O, and it has a molecular weight of 212.24 g/mol. Its structure allows for various chemical transformations, making it a versatile compound in organic synthesis.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The furan and phenyl rings are capable of undergoing electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions on these rings.

These reactions highlight the compound's potential for further chemical modifications, which can be exploited in synthetic chemistry.

Research indicates that 1-[4-(5-Methyl-2-furyl)phenyl]ethanone exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. Studies suggest that compounds with similar structures may interact with specific molecular targets, potentially modulating enzyme activities involved in inflammatory pathways. This makes it a candidate for further investigation in drug development aimed at treating inflammatory diseases and infections.

The synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone typically involves the following steps:

  • Starting Materials: The synthesis commonly begins with 5-methyl-2-furylmethanol and phenylacetyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, under reflux conditions to facilitate product formation.
  • Purification: After the reaction, the product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial methods may involve continuous flow reactors to enhance efficiency and yield.

1-[4-(5-Methyl-2-furyl)phenyl]ethanone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and antimicrobial agents.
  • Fragrance Industry: Due to its aromatic characteristics, it is utilized in producing fragrances and flavoring agents.

Interaction studies have shown that 1-[4-(5-Methyl-2-furyl)phenyl]ethanone may bind to specific enzymes or receptors, influencing their activity. For instance, it might inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic targets.

Several compounds share structural similarities with 1-[4-(5-Methyl-2-furyl)phenyl]ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-2-furylmethanolContains a furan ring but lacks the phenyl groupPrimarily used as a precursor for further synthesis
2-AcetylfuranSimilar furan ring structure with an acetyl groupLacks the additional phenyl moiety
5-Phenyl-2-furaldehydeContains a phenyl ring but differs in functional groupsUsed extensively in synthesizing heterocyclic compounds

The uniqueness of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone lies in its combination of both the furan and phenyl rings along with the ethanone group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This structural diversity allows for versatile applications in both synthetic chemistry and medicinal research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

200.083729621 g/mol

Monoisotopic Mass

200.083729621 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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